molecular formula C15H13N3O B5814603 N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Cat. No.: B5814603
M. Wt: 251.28 g/mol
InChI Key: FINVXCWTTZPEEM-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide typically involves the reaction of 2-aminobenzimidazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N-(1H-1,3-benzodiazol-2-yl)-3-chlorobenzamide
  • N-(1H-1,3-benzodiazol-2-yl)-4-methylbenzamide

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position of the benzamide moiety can enhance its lipophilicity and potentially improve its ability to interact with biological targets .

Biological Activity

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Synthesis

This compound features a benzamide structure with a benzodiazole moiety. The synthesis typically involves the reaction of 2-aminobenzimidazole with 3-methylbenzoyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane at room temperature.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties , showing effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains including Candida albicans and Aspergillus niger. The mode of action involves interaction with cellular targets that disrupt normal biochemical pathways, leading to cell death or growth inhibition.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismActivityReference
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansEffective
Aspergillus nigerEffective

Anticancer Properties

In addition to antimicrobial properties, this compound has been investigated for anticancer activity . Studies indicate that the compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. It has been shown to interact with various signaling pathways involved in cancer progression .

Case Study: Inhibition of Cancer Cell Growth

In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent decrease in cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .

The compound acts as an allosteric activator of human glucokinase, an enzyme crucial for glucose metabolism. This activation can enhance glucose uptake and utilization, potentially leading to hypoglycemic effects. Such properties make it a candidate for further investigation in metabolic disorders like diabetes.

Research Applications

This compound is also being explored for various scientific applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Studied for antimicrobial and anticancer properties.
  • Medicine: Investigated as a potential therapeutic agent for various diseases.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14(19)18-15-16-12-7-2-3-8-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINVXCWTTZPEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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